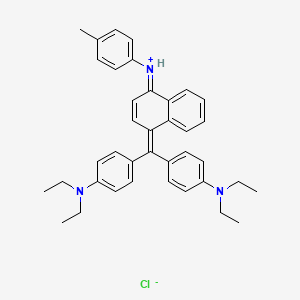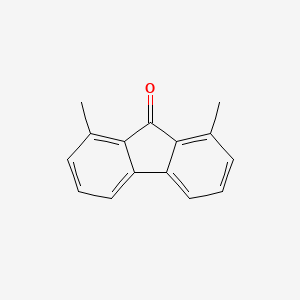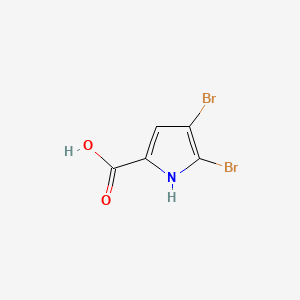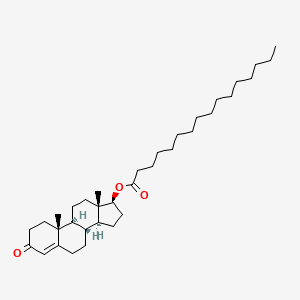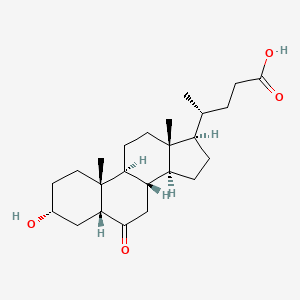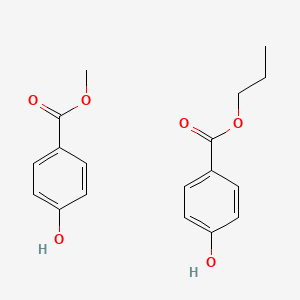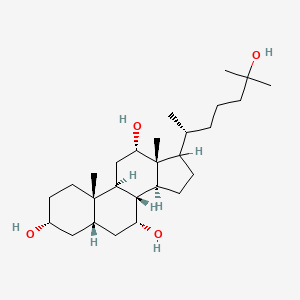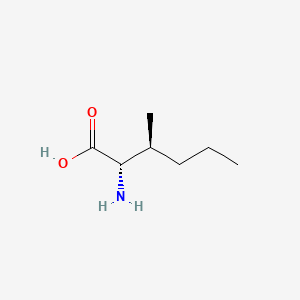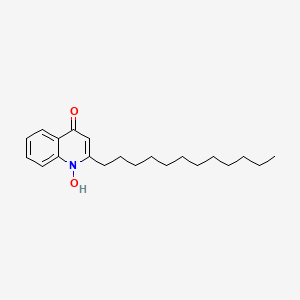
1-hydroxy-2-dodecyl-4(1H)quinolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-dodecyl-4(1H)quinolone is a quinolone derivative known for its high affinity as an inhibitor of mitochondrial alternative NADH dehydrogenase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2-dodecyl-4(1H)quinolone typically involves the reaction of anilines with malonic acid equivalents. Other specialized methods include the reaction of anthranilic acid derivatives (Method B) or alternative methods C and D .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic chemistry involving the aforementioned methods. Optimization of reaction conditions and scaling up the process are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-dodecyl-4(1H)quinolone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride may be employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the compound.
Major Products Formed: The major products formed from these reactions include substituted dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, and dihydrofurophenalenones .
Scientific Research Applications
1-Hydroxy-2-dodecyl-4(1H)quinolone has a wide range of applications in scientific research:
Chemistry: It is used as a high affinity inhibitor for mitochondrial alternative NADH dehydrogenase, providing insights into enzyme kinetics and inhibition mechanisms
Biology: The compound’s ability to inhibit alternative NADH dehydrogenase makes it valuable for studying respiratory chain enzymes in plants, fungi, and bacteria
Medicine: Research into its potential therapeutic applications is ongoing, particularly in targeting mitochondrial enzymes for disease treatment
Industry: Its unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
1-Hydroxy-2-dodecyl-4(1H)quinolone exerts its effects by inhibiting mitochondrial alternative NADH dehydrogenase. The compound follows a ping-pong mechanism, where NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion . This inhibition disrupts the electron transport chain, affecting cellular respiration and energy production.
Comparison with Similar Compounds
- 4-Hydroxy-1-methyl-2(1H)-quinolone
- 4-Hydroxy-2-quinolones
Comparison: 1-Hydroxy-2-dodecyl-4(1H)quinolone stands out due to its high affinity for mitochondrial alternative NADH dehydrogenase, which is not commonly observed in other quinolone derivatives . Its unique structure and inhibitory properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H31NO2 |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-dodecyl-1-hydroxyquinolin-4-one |
InChI |
InChI=1S/C21H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)24/h12-13,15-17,24H,2-11,14H2,1H3 |
InChI Key |
SBALADRDZPFHLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O |
Synonyms |
1-hydroxy-2-dodecyl-4(1H)quinolone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


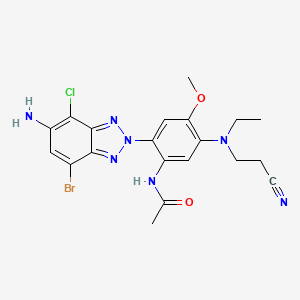
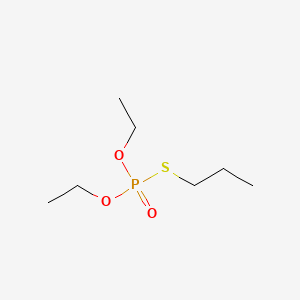

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)
